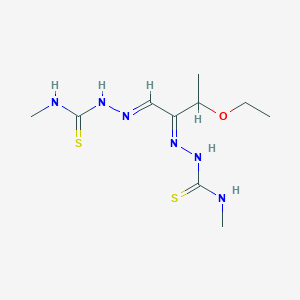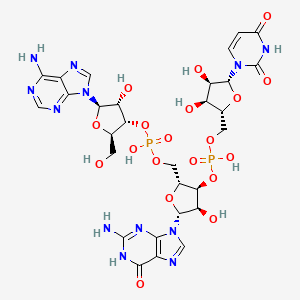
Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is a trinucleotide composed of uridine, guanosine, and adenosine linked by phosphodiester bonds. This compound is significant in various biological processes, particularly in the synthesis and regulation of RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotide monomers. The process begins with the protection of hydroxyl groups on the ribose sugars, followed by the formation of phosphodiester bonds between the nucleotides. Common reagents include phosphoramidites and activating agents such as tetrazole. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine may utilize automated synthesizers that allow for the precise addition of each nucleotide. These machines can handle large-scale production with high efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobases, particularly guanine, leading to the formation of 8-oxoguanine.
Reduction: Less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: 8-oxoguanine and other oxidized nucleobases.
Reduction: Reduced forms of the nucleobases.
Substitution: Modified nucleotides with new functional groups.
Aplicaciones Científicas De Investigación
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in RNA synthesis and regulation, serving as a substrate for various enzymes.
Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.
Mecanismo De Acción
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine exerts its effects primarily through its incorporation into RNA molecules. It serves as a substrate for RNA polymerases, which catalyze the formation of RNA strands. The compound can also interact with various proteins and enzymes involved in RNA processing and regulation, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-cytidine
- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-uridine
- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-thymidine
Uniqueness
Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is unique due to its specific sequence of nucleotides, which can influence its interactions with enzymes and proteins. This sequence specificity can affect its role in RNA synthesis and regulation, making it distinct from other trinucleotides.
Propiedades
Número CAS |
3494-34-6 |
|---|---|
Fórmula molecular |
C29H36N12O19P2 |
Peso molecular |
918.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)26-17(46)19(9(3-42)56-26)59-62(52,53)55-5-11-20(18(47)27(58-11)41-8-35-14-23(41)37-28(31)38-24(14)48)60-61(50,51)54-4-10-15(44)16(45)25(57-10)39-2-1-12(43)36-29(39)49/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
Clave InChI |
HWGKGFSOVXJHKF-POYLIAOGSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


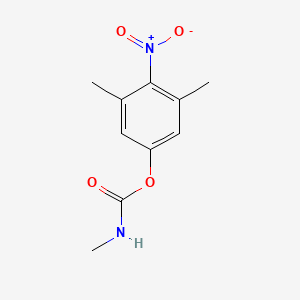
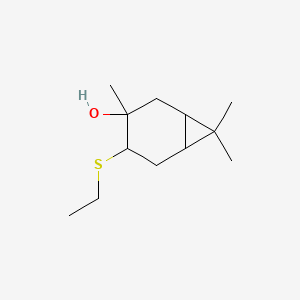

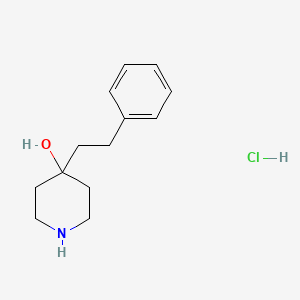

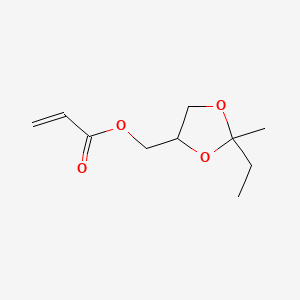
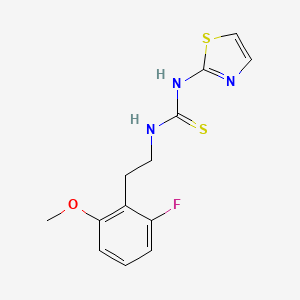
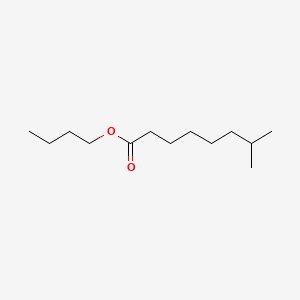
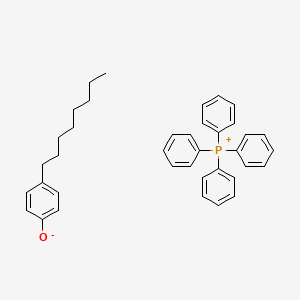
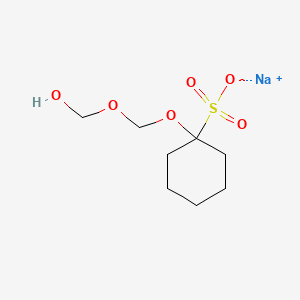

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)

